molecular formula C21H16BrN5O4 B2805179 N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1326901-56-7

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No. B2805179
CAS RN: 1326901-56-7
M. Wt: 482.294
InChI Key: BEULLSZUIINLPC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H16BrN5O4 and its molecular weight is 482.294. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those related to the queried chemical structure, are often synthesized for their potential applications in medicinal chemistry and materials science. For instance, compounds synthesized from 4-amino-4H-1,2,4-triazole through reactions with various aromatic aldehydes and subsequent cyclization with hydrazine hydrate have been studied for their structural properties. These synthetic pathways highlight the versatility of heterocyclic chemistry in generating compounds that can be further explored for biological activities or as materials with unique properties (Panchal & Patel, 2011).

Anticancer and Antimicrobial Activities

Some derivatives of heterocyclic compounds have been investigated for their anticancer and antimicrobial activities. For example, compounds incorporating the antipyrine moiety have been synthesized and examined for their potential in treating cancer and microbial infections. These studies involve the synthesis of novel compounds followed by biological evaluation against various cancer cell lines and microbial strains, illustrating the intersection of synthetic organic chemistry and pharmacology in the search for new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide' involves the reaction of 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-one with N-(1,3-benzodioxol-5-ylmethyl)acetamide in the presence of a coupling agent and a base. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-one", "N-(1,3-benzodioxol-5-ylmethyl)acetamide", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-one and N-(1,3-benzodioxol-5-ylmethyl)acetamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system to obtain the final compound." ] }

CAS RN

1326901-56-7

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Molecular Formula

C21H16BrN5O4

Molecular Weight

482.294

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C21H16BrN5O4/c22-15-4-2-14(3-5-15)16-8-17-21(29)26(24-11-27(17)25-16)10-20(28)23-9-13-1-6-18-19(7-13)31-12-30-18/h1-8,11H,9-10,12H2,(H,23,28)

InChI Key

BEULLSZUIINLPC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

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